molecular formula C12H22O12 B108432 Cellobionic acid CAS No. 534-41-8

Cellobionic acid

Cat. No. B108432
CAS RN: 534-41-8
M. Wt: 358.3 g/mol
InChI Key: JYTUSYBCFIZPBE-ZNLUKOTNSA-N
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Description

Cellobionic acid (CBA) is an organic acid obtained from the oxidation of cellobiose, the primary product in the enzymatic hydrolysis of cellulose . It is a stereoisomer of lactobionic acid (LBA), a well-known organic acid that is widely used in diverse industries, such as cosmetics, foods, and pharmaceuticals . Since the physicochemical properties of CBA are highly comparable to those of LBA, it can also be used in various industrial fields similar to LBA .


Synthesis Analysis

CBA can be produced by genetically modified Pseudomonas taetrolens, which has been shown to convert cellobiose to CBA . The cellobiose-oxidizing activity of the P. taetrolens strain, which expressed the homologous quinoprotein glucose dehydrogenase (GDH), was increased by approximately 50.8% compared to the original strain . The highest CBA productivity (18.2 g/L/h) was achieved when whole-cell biocatalyst (WCB) prepared in the late-exponential phase of cell culture was used at 35 °C with cell density of 10 at OD 600nm .


Chemical Reactions Analysis

The conversion of cellobiose to CBA is limited by the slow re-oxidation of cellobiose dehydrogenase (CDH) by molecular oxygen . By adding low concentrations of laccase and a redox mediator to the fermentation, CDH can be efficiently oxidized by the redox mediator, with in-situ re-oxidation of the redox mediator by laccase .


Physical And Chemical Properties Analysis

CBA has a pKa of 3.86 . Its physicochemical properties are highly comparable to those of lactobionic acid (LBA), making it suitable for use in various industrial fields similar to LBA .

Scientific Research Applications

Biofuel Production

Cellobionic acid has been identified as a viable carbon source for biofuel production. Research has shown that certain microorganisms, such as Escherichia coli, can utilize cellobionic acid efficiently as a sole carbon source, comparable to glucose. This has led to the successful conversion of cellobionic acid into biofuels like isobutanol (Desai et al., 2015). Furthermore, strains of Klebsiella oxytoca have been engineered to effectively use cellobionate for ethanol production, demonstrating the potential of cellobionic acid in renewable energy sources (Tao et al., 2019).

Oxidative Cellulose Degradation

Cellobionic acid plays a key role in oxidative cellulose degradation by microbes. The enzymatic degradation of cellulose often produces cellobionic acid as a primary product. This compound is a focus of research due to its role in the energetically efficient metabolic pathway of oxidized sugars. Studies have explored the crystal structure and substrate recognition of cellobionic acid phosphorylase, providing insights into its function in cellulose degradation and its potential applications in industrial processes (Nam et al., 2015).

Chemical Production

Cellobionic acid has been utilized in the production of various chemicals. For instance, Actinobacillus succinogenes has been used to produce succinic acid from cellobiose, a reducing disaccharide, with cellobionic acid as a potential carbon source. This research highlights the efficiency of cellobionic acid in the production of valuable chemicals (Jiang et al., 2013).

Catalysis Research

Studies involving catalytic oxidation of cellobiose, a compound related to cellobionic acid, have been conducted to better understand the liquefaction mechanism of cellulose. This research is relevant in exploring the chemical properties and potential applications of cellobionic acid in catalysis (Lin et al., 2004).

Future Directions

The manufacture of WCB based on genetically engineered P. taetrolens and its optimized use could be further developed as an economically viable option for the large-scale production of CBA . CBA has also been proposed as an alternative to sugars as a substrate for biofuel and biochemical production . In particular, CBA is projected to take the role of LBA as a peeling and moisturizing ingredient in cosmetics .

properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-ZNLUKOTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201562
Record name Cellobionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cellobionic acid

CAS RN

534-41-8
Record name Cellobionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cellobionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellobionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
659
Citations
T Nihira, Y Saito, M Nishimoto, M Kitaoka, K Igarashi… - FEBS letters, 2013 - Elsevier
… In this study, we discovered cellobionic acid phosphorylases (XCC4077 and NCU09425) … We propose a new metabolic pathway of cellobionic acid that it is converted by energetically-…
Number of citations: 44 www.sciencedirect.com
E Bieringer, U García Vázquez, L Klein… - Bioprocess and …, 2023 - Springer
… Maltobionic acid (MBA) and cellobionic acid (CBA) are two stereoisomers of LBA which have emerged as vegan alternatives. However, MBA and CBA face different obstacles related to …
Number of citations: 4 link.springer.com
X Li, K Chomvong, VY Yu… - Biotechnology …, 2015 - biotechnologyforbiofuels …
… For intracellular cellobionic acid consumption, cellobionic acid was cleaved to glucose 1-phosphate and gluconic acid by the cellobionic acid phosphorylase (NCU09425, CAP). These …
SH Desai… - Microbial cell …, 2015 - microbialcellfactories.biomedcentral …
… Escherichia coli are naturally able to utilize cellobionic acid as a sole carbon source with … from cellobionic acid. The gene primarily responsible for growth of E. coli on cellobionic acid is …
A Hildebrand, JB Addison, T Kasuga, Z Fan - Biochemical Engineering …, 2016 - Elsevier
… dehydrogenase (CDH), which is an important enzyme produced along with cellulases by some cellulolytic microorganisms and catalyzes the oxidization of cellobiose to cellobionic acid…
Number of citations: 17 www.sciencedirect.com
YR Oh, GT Eom - Biochemical Engineering Journal, 2022 - Elsevier
… We previously found that it also produced cellobionic acid (CBA) and that quinoprotein glucose dehydrogenase (GDH) from P. taetrolens could convert lactose into LBA. Here, we …
Number of citations: 5 www.sciencedirect.com
YW Nam, T Nihira, T Arakawa, Y Saito… - Journal of Biological …, 2015 - ASBMB
… oxidative and hydrolytic cellulose degradation system is cellobionic acid (CbA), the aldonic … 94 from cellulolytic fungus and bacterium is cellobionic acid phosphorylase (CBAP), which …
Number of citations: 29 www.jbc.org
R Nouaille, M Matulova, V Pätoprstý, AM Delort… - Applied microbiology …, 2009 - Springer
… In particular, a compound identified as cellobionic acid accumulated at high levels in the … These data suggest that X2 is cellobionic acid in form of cellobionate (CBA-S, cellobionic acid …
Number of citations: 22 link.springer.com
ST Moe, AK Holen 1, T Schult 2 - Journal of carbohydrate chemistry, 2002 - Taylor & Francis
… d-gluconic acid or cellobionic acid. However, a purified reference cellobionic acid could not be acquired for reference purposes, and reference NMR spectra of cellobionic acid could not …
Number of citations: 11 www.tandfonline.com
T Kiryu, T Kiso, H Nakano… - Bioscience, Biotechnology …, 2015 - academic.oup.com
… cellobionic acid. Oxidation of lactose and cellobiose by acetic acid bacteria produced lactobionic and cellobionic acid, … , too low to support production of cellobionic acid (CelA). In this …
Number of citations: 20 academic.oup.com

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